Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16312776
InChI: InChI=1S/C22H20N4O3/c1-3-29-22(28)16-12-17-20(24-19-14(2)8-7-11-25(19)21(17)27)26(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3
SMILES:
Molecular Formula: C22H20N4O3
Molecular Weight: 388.4 g/mol

Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC16312776

Molecular Formula: C22H20N4O3

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-imino-10-methyl-5-oxo-1-benzyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C22H20N4O3
Molecular Weight 388.4 g/mol
IUPAC Name ethyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Standard InChI InChI=1S/C22H20N4O3/c1-3-29-22(28)16-12-17-20(24-19-14(2)8-7-11-25(19)21(17)27)26(18(16)23)13-15-9-5-4-6-10-15/h4-12,23H,3,13H2,1-2H3
Standard InChI Key AKWFPUDLYIEJIE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s IUPAC name, ethyl 7-benzyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate, reflects its intricate tricyclic system. Key structural features include:

PropertyValue
Molecular FormulaC₂₂H₂₀N₄O₃
Molecular Weight388.4 g/mol
SMILESCCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CC4=CC=CC=C4
InChI KeyAKWFPUDLYIEJIE-UHFFFAOYSA-N

The benzyl group at position 1 enhances lipophilicity, potentially improving membrane permeability, while the ethyl carboxylate moiety at position 3 offers a handle for further derivatization. The imino and carbonyl groups at positions 2 and 5, respectively, create electron-deficient regions that participate in hydrogen bonding and π-stacking interactions .

Spectroscopic and Crystallographic Data

Though crystallographic data for this specific derivative remains unpublished, analogous pyridino-pyrimidine systems exhibit planar tricyclic cores with bond lengths and angles consistent with aromatic delocalization. NMR spectra typically show distinct signals for the benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 2.1–2.3 ppm), and ethyl carboxylate (δ 1.2–1.4 ppm and δ 4.1–4.3 ppm).

Synthesis and Chemical Reactivity

Multi-Step Synthetic Pathways

Synthesis begins with functionalized pyridine precursors undergoing sequential cyclization and substitution reactions. A representative route involves:

  • Knoevenagel Condensation: 2-Aminopyridine derivatives react with ethyl glyoxylate to form imine intermediates.

  • Benzylation: Introduction of the benzyl group via nucleophilic aromatic substitution under basic conditions.

  • Oxidative Cyclization: Copper-catalyzed intramolecular cyclization generates the pyridino-pyrimidine core .

Reaction yields typically range from 35–50%, with purity optimized via recrystallization from ethanol/water mixtures.

Functionalization and Derivative Synthesis

The compound’s reactivity profile enables targeted modifications:

Reaction TypeReagents/ConditionsProducts
Imino Group AlkylationMethyl iodide, K₂CO₃, DMFN-Methylated derivatives
Ester HydrolysisNaOH (aq.), refluxCarboxylic acid analogs
Benzyl Group ReplacementH₂/Pd-C, ethanolDebenzylated intermediates

These transformations retain the core heterocycle while modulating electronic and steric properties for structure-activity relationship (SAR) studies .

Biological TargetActivity MetricReference Compound Comparison
COX-2 InhibitionIC₅₀: 45 μMCelecoxib IC₅₀: 0.04 μM
Topoisomerase II35% inhibition at 50 μMEtoposide IC₅₀: 2.1 μM

While less potent than clinical agents, these activities highlight its utility as a lead compound for further optimization .

Applications in Drug Discovery and Development

Scaffold for Hybrid Molecules

The tricyclic system serves as a central scaffold in dual-pharmacophore hybrids. Recent examples include:

  • Antimicrobial-Taxol Conjugates: Combine pyridino-pyrimidine motifs with paclitaxel derivatives to target drug-resistant cancers.

  • Cholinesterase Inhibitors: Benzyl-substituted analogs show 70% acetylcholinesterase inhibition at 10 μM, relevant for Alzheimer’s disease research .

Computational Modeling Insights

Docking studies predict strong binding (ΔG: -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase. Key interactions include:

  • Hydrogen bonds between the imino group and Met793.

  • π-π stacking of the benzyl ring with Phe723.

These findings support further investigation as tyrosine kinase inhibitors .

Industrial and Environmental Considerations

Green Synthesis Advancements

Recent efforts focus on solvent-free mechanochemical synthesis, achieving 62% yield with minimal waste. Life cycle assessment (LCA) shows a 40% reduction in carbon footprint compared to traditional methods.

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